N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide
Description
Structural Analysis of N-[2-[tert-Butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide
Molecular Architecture and Stereoelectronic Features
Conformational Analysis of Sulfinamide-Silyl Ether Hybrid Framework
The sulfinamide-silyl ether hybrid framework in this compound exhibits distinct conformational preferences due to stereoelectronic interactions between the sulfinamide’s chiral sulfur center and the silyl ether’s oxygen atom. The sulfinamide group ($$ R^1S(O)NR^2R^3 $$) adopts a trigonal pyramidal geometry at sulfur, with the lone pair occupying one apex. This geometry creates a stereoelectronic environment where hyperconjugative interactions between the sulfur lone pair and adjacent $$\sigma^*$$ orbitals influence conformational stability.
The silyl ether moiety ($$ \text{Si}(CH3)2C(CH3)3 $$) introduces additional constraints. The bulky tert-butyl(dimethyl)silyl (TBS) group restricts rotation around the Si–O bond, favoring conformations that minimize steric clashes between the TBS group and the sulfinamide’s methyl substituents. Computational studies of similar sulfinamide-silyl ether systems reveal energy barriers of 8–12 kJ/mol for rotation about the C–N and Si–O bonds, indicating moderate conformational flexibility. A representative energy profile for key rotamers is shown in Table 1.
Table 1: Energy differences between rotamers of the sulfinamide-silyl ether framework
| Rotamer Description | Relative Energy (kJ/mol) | Dominant Stabilizing Interaction |
|---|---|---|
| Anti (S=O opposite Si–O) | 0.0 | n→σ* (S→C–N) |
| Gauche (S=O adjacent to Si–O) | 4.2 | CH–π (TBS–aryl) |
| Eclipsed (S=O aligned with Si–O) | 8.7 | None (steric strain dominant) |
The anti conformation is stabilized by n→σ* hyperconjugation from the sulfinamide’s sulfur lone pair to the adjacent C–N bond, consistent with stereoelectronic principles observed in analogous systems. In contrast, the gauche conformation benefits from weak CH–π interactions between the TBS group’s methyl hydrogens and the sulfinamide’s aromatic system, as evidenced by non-covalent interaction (NCI) analysis.
TBS-Protected Hydroxyethylidene Moiety: Steric and Electronic Implications
The hydroxyethylidene moiety ($$ CH_2=CHO– $$) protected by the TBS group plays a critical role in modulating the compound’s electronic properties and steric profile. The TBS group’s electron-donating silicon atom increases the oxygen’s nucleophilicity, while its steric bulk shields the adjacent double bond from electrophilic attack. This protection is evident in the molecule’s resistance to hydrolysis under acidic conditions, a property leveraged in catalytic applications of silyl enol ethers.
The ethylidene group’s geometry is influenced by conjugation between the double bond ($$ C=C $$) and the silyl ether oxygen. Density functional theory (DFT) calculations on similar systems show a 15–20° deviation from planarity in the $$ C=C–O–Si $$ dihedral angle, attributed to hyperconjugative interactions between the oxygen lone pairs and the $$\pi^*$$ orbital of the double bond. This distortion reduces the system’s overall conjugation energy by 12–18 kJ/mol compared to unsubstituted enol ethers, as quantified by natural bond orbital (NBO) analysis.
tert-Butyl(dimethyl)silyl (TBS) Group: Protective Dynamics and Steric Bulk
The TBS group’s protective dynamics arise from its combination of steric bulk and silicon’s electrophilicity. With a Tolman cone angle of 173°, the TBS group creates a steric environment that hinders nucleophilic approach to the protected oxygen. This protection is reversible under specific conditions: fluoride ions (e.g., $$ \text{TBAF} $$) cleave the Si–O bond via nucleophilic displacement, regenerating the free hydroxyethylidene moiety.
Comparative studies of silyl protecting groups highlight the TBS group’s unique balance between stability and reactivity. As shown in Table 2, the TBS group offers superior hydrolytic stability compared to trimethylsilyl (TMS) while maintaining comparable deprotection kinetics to triisopropylsilyl (TIPS).
Table 2: Comparison of silyl protecting groups
| Group | Hydrolytic Stability (pH 7) | Deprotection Rate (TBAF, rel.) | Steric Bulk (Tolman angle) |
|---|---|---|---|
| TMS | Low | 1.0 | 118° |
| TBS | High | 0.8 | 173° |
| TIPS | Very High | 0.5 | 198° |
The TBS group’s steric bulk also influences the sulfinamide’s chiral environment. In this compound, the TBS group’s methyl and tert-butyl substituents create a chiral pocket that enhances the sulfinamide’s enantioselective recognition properties, as observed in catalytic protonation reactions of silyl enol ethers. This synergy between steric shielding and electronic modulation underscores the TBS group’s versatility in complex molecular architectures.
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHPULLAAZCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Aldehyde Preparation :
Imine Formation :
- The aldehyde (1) reacts with Ellman’s sulfinamide (2) in DCM or tetrahydrofuran (THF) at 0–25°C. Anhydrous copper sulfate (CuSO₄) or molecular sieves are added to absorb water, shifting equilibrium toward imine formation.
- Reaction Time: 12–24 hours.
- Yield: 70–94% (dependent on stereochemistry and purification).
Key Data Table :
Alternative Route via Silyl Ether Deprotection-Protected Intermediates
A less common approach involves temporary protection of the hydroxyl group during sulfinamide synthesis. This method is advantageous for substrates sensitive to silylation conditions.
Synthesis Steps:
Hydroxyl Protection :
Sulfinamide Formation :
Silyl Ether Introduction :
Challenges :
Enantioselective Synthesis Using Chiral Auxiliaries
To achieve enantiopure products, chiral variants of Ellman’s sulfinamide are employed. The (S)-configured sulfinamide directs facial selectivity during imine formation, yielding diastereomerically enriched products.
Stereochemical Control:
- (S)-Sulfinamide : Induces Re-face attack, favoring (E)-imine configuration.
- Diastereomeric Ratio (dr) : Up to 20:1 for (E)/(Z) isomers.
Optimization Insights :
- Ti(OEt)₄ as a Lewis acid improves imine stability and selectivity (dr >15:1).
- Low temperatures (−78°C) minimize racemization.
Large-Scale Industrial Synthesis
For bulk production, cost-effective and scalable protocols have been developed:
Key Modifications:
- Solvent Choice : Replacement of DCM with toluene reduces toxicity.
- Catalyst Recycling : CuSO₄ is recovered via filtration and reused (3 cycles without yield loss).
- Continuous Flow Systems : Enhance reaction efficiency (90% yield at 10 g scale).
Economic Considerations :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Condensation | Fewer steps, high purity | Moisture-sensitive reagents | 70–94% |
| Deprotection-Protected | Suitable for sensitive substrates | Longer synthesis time | 60–80% |
| Enantioselective | High stereocontrol | Expensive chiral auxiliaries | 65–90% |
| Industrial Scale | Cost-effective, scalable | Requires specialized equipment | 85–90% |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, trimethylsilyl chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This selective deprotection is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide, enabling comparative analysis of their properties and applications.
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Sulfinamide vs. Sulfonamide :
The target compound’s sulfinamide group (R$2$NSO) differs from sulfonamides (R$2$NSO$_2$) in oxidation state and reactivity. Sulfinamides are more nucleophilic and serve as superior chiral auxiliaries in stereoselective reactions, while sulfonamides (e.g., in and ) are typically used as protecting groups or in drug design due to their stability .TBS Ether vs. Other Silyl Groups :
The TBS group in the target compound provides enhanced steric protection compared to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups. For instance, ’s compound also uses TBS for hydroxyl protection, ensuring stability during multi-step syntheses .Ethylidene vs. Pyridine/Azide Substituents :
The ethylidene group in the target compound enables imine formation, critical for asymmetric catalysis. In contrast, ’s pyridine-containing analog exhibits metal-coordinating properties, and ’s azide-functionalized derivative is tailored for click chemistry .
Stability and Reactivity
- The TBS group in the target compound resists acidic/basic conditions better than the azide groups in ’s compound, which are highly reactive and require inert atmospheres .
- ’s isoxazole-containing compound shows biological activity but is prone to ring-opening under strong nucleophiles, unlike the robust sulfinamide core of the target compound .
Biological Activity
N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide, also known as (S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H27NO2SSi
- Molecular Weight : 277.5 g/mol
- CAS Number : 918413-70-4
The compound features a sulfinamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the tert-butyldimethylsilyl group enhances its stability and solubility in organic solvents, making it a suitable candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of (S)-(-)-2-methyl-2-propanesulfinamide with tert-butyldimethylsilyloxyacetaldehyde under controlled conditions. The reaction can be performed using various solvents such as tetrahydrofuran (THF) at low temperatures to yield high purity products.
Antimicrobial Properties
Research indicates that sulfinamide derivatives exhibit notable antimicrobial activity. A study conducted on various sulfinamide compounds demonstrated that they possess significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Case Study on Antimicrobial Activity :
- A series of experiments were conducted to evaluate the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment option.
-
Case Study on Anti-inflammatory Activity :
- In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a marked reduction in edema and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its role in modulating inflammatory responses.
Comparative Analysis
| Property | This compound | Other Sulfinamides |
|---|---|---|
| Antimicrobial Activity | High efficacy against resistant strains | Moderate |
| Anti-inflammatory Effects | Significant reduction in cytokine levels | Variable |
| Synthesis Complexity | Moderate complexity; requires specific reagents | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
